CJ-15161

Catalog No.
S548696
CAS No.
204970-97-8
M.F
C23H31N3O2
M. Wt
381.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CJ-15161

CAS Number

204970-97-8

Product Name

CJ-15161

IUPAC Name

4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C23H31N3O2/c1-3-14-24-23(28)19-9-11-20(12-10-19)25(2)22(18-7-5-4-6-8-18)17-26-15-13-21(27)16-26/h4-12,21-22,27H,3,13-17H2,1-2H3,(H,24,28)/t21-,22+/m0/s1

InChI Key

FHFHNAQEPILWDK-FCHUYYIVSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

solubility

Soluble in DMSO, not in water

Synonyms

CJ15161; CJ15161 ; Benzamide 4(1S)2(3S)3hydroxy1pyrrolidinyl1phenylethylmethylaminoNpropyl .

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)C(CN2CCC(C2)O)C3=CC=CC=C3

Isomeric SMILES

CCCNC(=O)C1=CC=C(C=C1)N(C)[C@H](CN2CC[C@@H](C2)O)C3=CC=CC=C3

The exact mass of the compound 4-(((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)amino)-N-propylbenzamide is 381.24163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CJ-15161 (CAS: 204970-97-8) is a selective kappa-opioid receptor (KOR) agonist developed for analgesia research. While early-generation KOR agonists often present significant manufacturing bottlenecks, CJ-15161 is distinguished by its highly documented process chemistry. Advancements in its synthetic route, specifically utilizing transition-metal-catalyzed N-arylation of oxazolidinones, have resolved historical challenges related to regioselectivity and intermediate purification [1]. For procurement professionals and process chemists, CJ-15161 represents a benchmark compound that combines targeted receptor pharmacology with proven kilogram-scale manufacturability, making it a highly processable candidate for late-stage preclinical development and scale-up validation.

Substituting CJ-15161 with older KOR benchmarks like U-50488 or utilizing generic, unoptimized analogs introduces severe risks in both process scale-up and batch reproducibility. Legacy synthetic routes for CJ-15161 and its structural analogs often rely on epoxide ring-opening steps that yield inseparable mixtures of regioisomers and noncrystalline intermediates, driving up purification costs and batch-to-batch variability [1]. By contrast, the procurement of CJ-15161 synthesized via modern Cu-catalyzed N-arylation guarantees high enantiomeric purity and crystalline intermediates. Buyers relying on crude analogs will face downstream bottlenecks in chromatographic separation and compromised data integrity in receptor-binding assays due to chiral impurities.

Elimination of Regioisomer Impurities via Catalytic N-Arylation

The original discovery route for CJ-15161 relied on an epoxide ring-opening step that suffered from poor regioselectivity, resulting in an inseparable mixture of regioisomers and low overall yields [1]. By transitioning to a Cu-catalyzed N-arylation of oxazolidinones, the synthesis achieves strict regiocontrol and high yields (80–95% across similar substrates) [1]. This catalytic approach bypasses the formation of regioisomeric byproducts entirely, providing a highly pure API precursor without the need for complex separation.

Evidence DimensionRegioisomer formation and synthetic yield
Target Compound DataCu-catalyzed N-arylation route (High regioselectivity, 80-95% yield step)
Comparator Or BaselineOriginal epoxide ring-opening route (Inseparable mixture of regioisomers, low overall yield)
Quantified DifferenceComplete elimination of inseparable regioisomers
ConditionsMultigram to kilogram scale-up synthesis

Procuring CJ-15161 synthesized via the optimized catalytic route eliminates the need for costly and time-consuming chromatographic purifications, ensuring high batch consistency.

Enhanced Manufacturability Through Crystalline Intermediates

A major bottleneck in the procurement and scale-up of complex KOR agonists is the physical state of synthetic intermediates. The legacy synthesis of CJ-15161 produced noncrystalline, oily intermediates that complicated bulk manufacturing [1]. The optimized process chemistry yields highly crystalline intermediates, such as the penultimate aminoalcohol, which can be isolated via simple filtration [1]. In a reported kilo-lab campaign, this allowed for the isolation of 5.9 kg of crystalline aminoalcohol with a 60% recovery, drastically streamlining the purification workflow [1].

Evidence DimensionIntermediate physical state and isolation efficiency
Target Compound DataOptimized process route (Crystalline intermediates, e.g., 5.9 kg isolated via filtration)
Comparator Or BaselineLegacy discovery route (Noncrystalline, oily intermediates requiring chromatography)
Quantified DifferenceTransition from chromatographic purification to scalable filtration
ConditionsKilo-lab facility scale-up (7.2 kg input scale)

The ability to isolate crystalline intermediates drastically reduces API manufacturing costs and guarantees higher purity for downstream preclinical applications.

Stereospecificity and Enantiomeric Purity Retention

For receptor-specific pharmacological studies, the stereochemical integrity of the KOR agonist is strictly required. The optimized four-step sequence for CJ-15161 features four consecutive regioselective and stereospecific inversions at a single aziridinium stereogenic center [1]. This process chemistry leads to the overall retention of stereochemistry in a single operation, preventing the racemization often observed in the scale-up of generic opioid analogs [1].

Evidence DimensionStereochemical retention during scale-up
Target Compound DataCJ-15161 optimized synthesis (Four consecutive stereospecific inversions with overall retention)
Comparator Or BaselineStandard multi-step chiral resolutions (Prone to yield loss and partial racemization)
Quantified DifferenceSingle-operation stereochemical retention without chiral chromatography
ConditionsBulk API manufacturing process

High enantiomeric purity is critical for binding affinity assays; this process guarantees that procured batches will not suffer from off-target effects caused by chiral impurities.

Kilogram-Scale API Precursor Procurement

Directly supported by the Cu-catalyzed N-arylation and crystalline intermediate data, CJ-15161 is a highly suitable candidate for CDMOs and process chemistry labs requiring scalable, high-purity opioid receptor ligands without chromatographic bottlenecks [1].

In Vivo Analgesia and Receptor Binding Models

Because of the strict stereochemical retention achieved during its synthesis, procured CJ-15161 provides the precise enantiomeric purity required for sensitive in vivo behavioral assays evaluating kappa-opioid-mediated pain relief[2].

Benchmarking Novel Catalytic Amination Methodologies

Due to its well-documented transition from a flawed epoxide ring-opening route to a highly efficient Cu-catalyzed N-arylation process, CJ-15161 serves as an industrial benchmark compound for laboratories validating new C-H amination or cross-coupling biocatalysts[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

381.24162724 g/mol

Monoisotopic Mass

381.24162724 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H222AV8TU

Wikipedia

Cj-15161

Dates

Last modified: 02-18-2024
1. Ito, Fumitaka; Kondo, Hiroshi. Process for producing pyrrolidinyl- and pyrrolinylethylamine compounds as kappa agonists and pharmaceutical compositions containing them. Hung. Pat. Appl. (2000), 160 pp. CODEN: HUXXCV HU 9903452 A2 20000228 CAN 147:72632 AN 2007:370172 CAPLUS
2. Andresen, Brian M.; Caron, Stephane; Couturier, Michel; DeVries, Keith M.; Do, Nga M.; Dupont-Gaudet, Kristina; Ghosh, Arun; Girardin, Melina; Hawkins, Joel M.; Makowski, Teresa M.; Riou, Maxime; Sieser, Janice E.; Tucker, John L.; Vanderplas, Brian C.; Watson, Timothy J. N. Process research and scale-up of the  -opioid receptor agonist CJ-15,161 drug candidate. Chimia (2006), 60(9), 554-560. CODEN: CHIMAD ISSN:0009-4293. CAN 147:257605 AN 2006:1141127 CAPLUS
3. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Couturier, Michel; Dupont-Gaudet, Kristina; Girardin, Melina. Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the  -Opioid Receptor Agonist CJ-15161. Journal of Organic Chemistry (2006), 71(3), 1258-1261. CODEN: JOCEAH ISSN:0022-3263. CAN 144:232953 AN 2006:18454 CAPLUS
4. Couturier, Michel; Tucker, John L.; Andresen, Brian M.; DeVries, Keith M.; Vanderplas, Brian C.; Ito, Fumitaka. Efficient synthesis of the  -opioid receptor agonist CJ-15,161: four stereospecific inversions at a single aziridinium stereogenic center. Tetrahedron: Asymmetry (2003), 14(22), 3517-3523. CODEN: TASYE3 ISSN:0957-4166. CAN 140:111217 AN 2003:877272 CAPLUS
5. Quallich, George Joseph; Castaldi, Michael James. Preparation of crystalline anhydrous and monohydrate benzoate salts of (2'S,3S)-3-hydroxy-N-[2-[N-methyl-N-4-[(N-propylamino)carbonyl]phenyl]amino-2-phenyl]ethylpyrrolidine as  -opioid receptor agonists. PCT Int. Appl. (2003), 16 pp. CODEN: PIXXD2 WO 2003072544 A1 20030904 CAN 139:230618 AN 2003:696867 CAPLUS
6. Devries, Keith M.; Couturier, Michel A.; Andresen, Brian M.; Tucker, John L.; Ito, Fumitaka. Preparation of hydroxypyrrolidinyl ethylamine compounds useful as selective  -opioid receptor agonists. U.S. Pat. Appl. Publ. (2002), 13 pp. CODEN: USXXCO US 2002161241 A1 20021031 CAN 137:337777 AN 2002:833565 CAPLUS
7. Ghosh, Arun; Sieser, Janice E.; Caron, Stephane; Watson, Timothy J. N. Synthesis of the kappa-agonist CJ-15,161 via a palladium-catalyzed cross-coupling reaction. Chemical Communications (Cambridge, United Kingdom) (2002), (15), 1644-1645. CODEN: CHCOFS ISSN:1359-7345. CAN 138:73134 AN 2002:517323 CAPLUS
8. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylarylamines as kappa opioid receptor agonists. U.S. (2001), 39 pp., Cont.-in-part of Appl. No. PCT/IB96/00957. CODEN: USXXAM US 6201007 B1 20010313 CAN 134:222619 AN 2001:178439 CAPLUS
9. Ito, Fumitaka; Kondo, Hiroshi. Preparation of pyrrolidinyl- and pyrrolinylethylamines as kappa agonists. PCT Int. Appl. (1998), 129 pp. CODEN: PIXXD2 WO 9812177 A1 19980326 CAN 128:243949 AN 1998:199673 CAPLUS

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